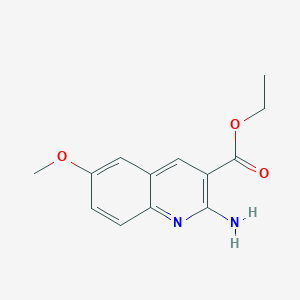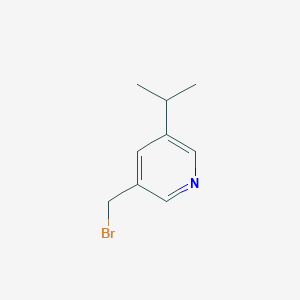
3-(Bromomethyl)-5-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-isopropylpyridine typically involves the bromination of 5-isopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group of the pyridine ring.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. This could include continuous flow reactors where the reaction conditions can be tightly controlled to optimize yield and purity. The use of solvents like carbon tetrachloride (CCl4) or xylene can aid in the bromination process by facilitating the removal of by-products and improving the overall efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-5-isopropylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 3-(hydroxymethyl)-5-isopropylpyridine, 3-(alkoxymethyl)-5-isopropylpyridine, and 3-(aminomethyl)-5-isopropylpyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 3-methyl-5-isopropylpyridine.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-5-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group that can be further modified.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving pyridine derivatives.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-5-isopropylpyridine depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, the compound may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar in structure but with a methyl group instead of an isopropyl group.
3-(Chloromethyl)-5-isopropylpyridine: Similar but with a chlorine atom instead of a bromine atom.
3-(Bromomethyl)-5-ethylpyridine: Similar but with an ethyl group instead of an isopropyl group.
Uniqueness
3-(Bromomethyl)-5-isopropylpyridine is unique due to the presence of both the bromomethyl and isopropyl groups, which provide distinct reactivity and steric properties
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4H2,1-2H3 |
Clave InChI |
XUHBAALKWXVDMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




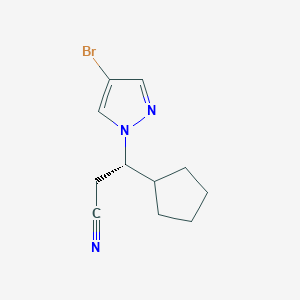
![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)



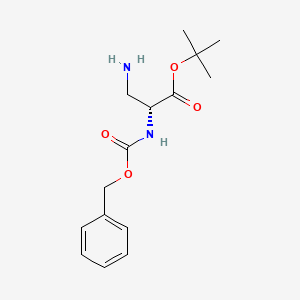

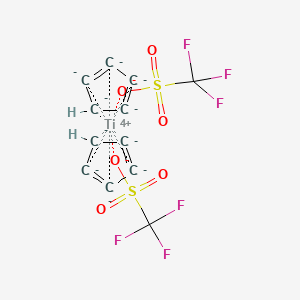

![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
